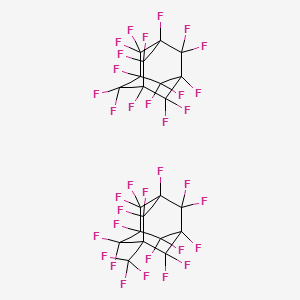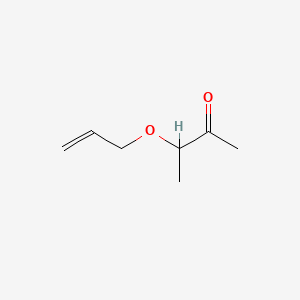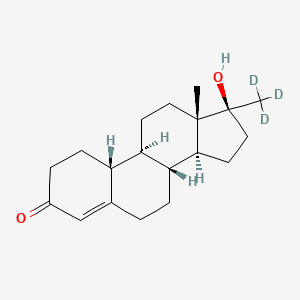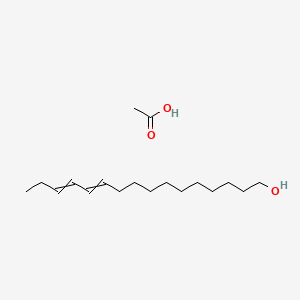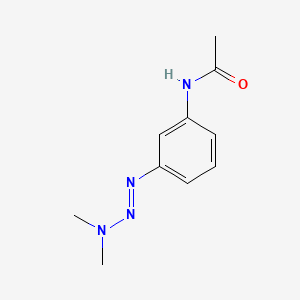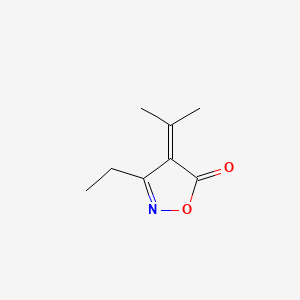
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique substituents, which include an ethyl group at the 3-position and a propan-2-ylidene group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of α-bromo ketones with amines under oxidative conditions .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs catalytic processes. Palladium-catalyzed arylation and alkenylation reactions are commonly used due to their efficiency and regioselectivity . The use of ionic liquids as solvents can also enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring .
科学的研究の応用
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of kinases, leading to alterations in cellular signaling .
類似化合物との比較
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds have similar structures but different substituents at the 2- and 5-positions.
Thiazoles: These are structurally similar but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-ethyl-4-propan-2-ylidene-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(5(2)3)8(10)11-9-6/h4H2,1-3H3 |
InChIキー |
RCMZPAMDGNLWMW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=O)C1=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


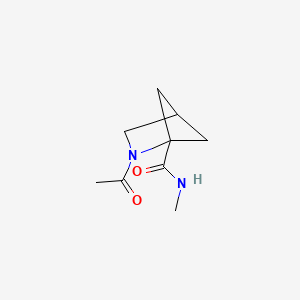
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
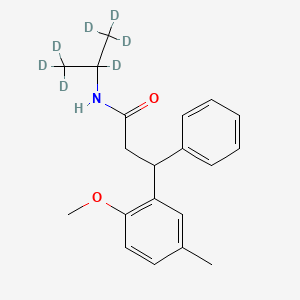
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
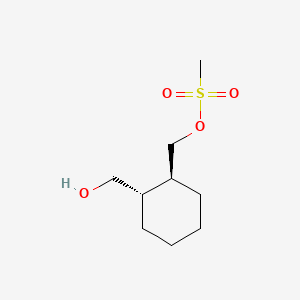

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
